In Silico Dengue Virus NS3 Protease Binding Affinity of Methyl-Dodovisate A Relative to FDA-Approved Control Pyrimethamine
In a computational docking study against dengue viral proteins, Methyl-Dodovisate A demonstrated a binding affinity of -9.1 kcal/mol to the NS3 protease (PDB ID: 2VBC) [1]. This affinity is superior to that of the FDA-approved anti-viral drug pyrimethamine, which exhibited a binding affinity of -6.3 kcal/mol for the same target, representing a quantified difference of 2.8 kcal/mol in favor of Methyl-Dodovisate A [1].
| Evidence Dimension | Binding affinity (kcal/mol) to Dengue Virus NS3 Protease |
|---|---|
| Target Compound Data | -9.1 kcal/mol |
| Comparator Or Baseline | Pyrimethamine (FDA-approved antiviral): -6.3 kcal/mol |
| Quantified Difference | 2.8 kcal/mol (more negative, indicating stronger predicted binding) |
| Conditions | In silico molecular docking; AutoDock Vina; Dengue virus NS3 protease (PDB ID: 2VBC) |
Why This Matters
This head-to-head computational comparison positions Methyl-Dodovisate A as a higher-affinity lead scaffold for anti-dengue drug discovery compared to an existing clinical antiviral, providing a quantifiable rationale for its selection in further medicinal chemistry campaigns.
- [1] Khan RA, Hossain R, Siyadatpanah A, Al-Khafaji K, Khalipha ABR, Dey D, Asha UH, Biswas P, Saikat ASM, Chenari HA, Wilairatana P, Islam MT. Diterpenes/Diterpenoids and Their Derivatives as Potential Bioactive Leads against Dengue Virus: A Computational and Network Pharmacology Study. Molecules. 2021;26(22):6821. doi:10.3390/molecules26226821 View Source
